
4-Iodopyridin-2-amine
Overview
Description
4-Iodopyridin-2-amine is an organic compound with the molecular formula C₅H₅IN₂ and a molecular weight of 220.01 g/mol . It is a derivative of pyridine, characterized by the presence of an iodine atom at the fourth position and an amino group at the second position on the pyridine ring. This compound is typically a solid with an off-white color and is used primarily in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridin-2-amine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. Initially, 3-bromo-5-iodopyridin-2-amine is coupled with 4-methylsulfonyl-phenyl boronic acid to yield a substituted 3-bromopyridin-2-amine intermediate. This intermediate then undergoes another Suzuki coupling with a variety of pyridinylboronic acids to furnish the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar cross-coupling reactions. The process is optimized for yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Iodopyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki and Buchwald-Hartwig coupling reactions to form various derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Buchwald-Hartwig Coupling: Employs palladium catalysts and amines under similar conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Pharmaceutical Applications
In the pharmaceutical industry, 4-Iodopyridin-2-amine serves as a crucial building block in the synthesis of various therapeutic agents. Its applications include:
- Synthesis of Kinase Inhibitors : Compounds derived from this compound have shown potential as inhibitors of specific kinases involved in cancer pathways. For instance, derivatives are utilized in developing drugs targeting the IRAK-4 enzyme, which plays a role in inflammatory responses and cancer progression .
- Neurological Drug Development : The compound's structure is conducive to forming complex heterocyclic compounds that target neurological pathways. This has implications for treating disorders such as Alzheimer's disease and other neurodegenerative conditions .
Case Study: Kinase Inhibitor Synthesis
A study demonstrated the synthesis of a novel kinase inhibitor using this compound as an intermediate. The compound underwent several transformations, leading to a product with high selectivity for the target kinase, showcasing its potential in drug development .
Agrochemical Applications
This compound is also utilized in agrochemicals, particularly in the synthesis of herbicides and pesticides. Its ability to interact with biological pathways makes it an effective precursor for developing compounds that target specific pests or weeds while minimizing environmental impact.
- Herbicide Development : The compound's reactivity allows for the creation of selective herbicides that can inhibit specific enzymes in plants, thereby controlling weed growth without harming crops .
Example: Selective Herbicide Synthesis
Research has indicated that derivatives of this compound can be modified to produce herbicides with improved efficacy against resistant weed species. This advancement is crucial for sustainable agricultural practices .
Material Science Applications
In material science, this compound contributes to the development of advanced materials with desirable properties such as enhanced electrical conductivity and chemical resistance.
- Organic Electronics : The compound is being explored as a component in organic semiconductors and photovoltaic devices due to its favorable electronic properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics .
Data Table: Applications Overview
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Pharmaceuticals | Synthesis of kinase inhibitors | Targeted cancer treatment |
Neurological drug development | Potential treatments for neurodegenerative diseases | |
Agrochemicals | Development of selective herbicides | Reduced environmental impact |
Material Science | Organic electronics | Enhanced conductivity and durability |
Mechanism of Action
The mechanism of action of 4-Iodopyridin-2-amine in chemical reactions is primarily due to the presence of both a reactive amine group and an iodine atom. These functional groups allow the compound to act as both a nucleophile and an electrophile, facilitating various chemical transformations. The iodine atom can be substituted with other groups, while the amine group can participate in coupling reactions, leading to the formation of diverse products .
Comparison with Similar Compounds
3-Amino-4-iodopyridine: Similar in structure but with the amino group at the third position.
2-Chloro-3-iodopyridin-4-amine: Contains both chlorine and iodine atoms, offering unique reactivity.
4-Chloro-5-iodopyridin-2-amine: Another derivative with chlorine and iodine substitutions.
Uniqueness: 4-Iodopyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various coupling reactions and form diverse products sets it apart from other similar compounds .
Biological Activity
4-Iodopyridin-2-amine, with the molecular formula C₅H₅IN₂ and a molecular weight of 220.01 g/mol, is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Overview of Biological Activity
This compound is primarily known for its role as a precursor in the synthesis of various biologically active molecules. Its structure allows it to participate in numerous chemical reactions, making it a valuable building block in drug discovery and development. The compound exhibits potential antimicrobial , anti-inflammatory , and anticancer properties, as evidenced by various studies.
The biological activity of this compound can be attributed to its functional groups, which allow it to interact with various biological targets. The iodine atom enhances the compound's electrophilicity, facilitating nucleophilic attacks by biological molecules. The amine group can also participate in hydrogen bonding and other interactions critical for biological activity.
Antimicrobial Activity
Research has indicated that this compound shows significant antimicrobial properties against various bacterial strains. For instance, a study reported that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Anticancer Potential
In cancer research, this compound has been explored for its potential as an anticancer agent. One study demonstrated that derivatives containing this compound exhibited cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer), with IC50 values ranging from 10 to 30 µM .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been investigated. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in human immune cells, suggesting a mechanism that could be harnessed for treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Suzuki Cross-Coupling Reaction : This method involves coupling a boronic acid derivative with a halogenated pyridine under palladium catalysis.
- Direct Halogenation : Starting from 2-aminopyridine, iodine can be introduced at the 4-position using iodinating agents like iodine monochloride or N-iodosuccinimide .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
3-Amino-4-iodopyridine | 3-Amino-4-Iodopyridine | Moderate antibacterial activity |
2-Chloro-3-iodopyridin-4-amine | 2-Chloro-3-Iodopyridin | Lower anticancer potential |
N-cyclohexyl-4-iodopyridin-2-amine | N-cyclohexyl | Investigated for anti-inflammatory properties |
Case Studies
Several case studies have highlighted the efficacy of this compound in drug development:
- Case Study on Anticancer Activity : A recent study synthesized several derivatives of this compound and tested them against various cancer cell lines. The most promising derivative showed an IC50 value of 15 µM against MCF7 cells, indicating significant anticancer potential .
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that modifications to the amine group could enhance activity against multi-drug resistant strains .
Properties
IUPAC Name |
4-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMQQONIFJLFAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626862 | |
Record name | 4-Iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-00-7 | |
Record name | 4-Iodo-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552331-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-IODOPYRIDIN-2-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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